

An In-depth Technical Guide to Rifabutin (CAS No. 72559-06-9)

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Compound of Interest

Compound Name: *1-(But-3-yn-1-yl)-3-methoxybenzene*

Cat. No.: B3330602

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A Note on CAS Number 72559-36-5: Initial searches for CAS number 72559-36-5 reveal an association with the compound **1-(But-3-yn-1-yl)-3-methoxybenzene**, a chemical intermediate. However, this CAS number is also frequently misattributed to the well-researched antibiotic drug, Rifabutin. Given the in-depth requirements of this guide for experimental protocols and biological pathway visualizations, this document will focus on Rifabutin, for which a wealth of scientific data is available. The correct CAS number for Rifabutin is 72559-06-9.

Introduction

Rifabutin is a semi-synthetic antibiotic belonging to the rifamycin class of drugs.^[1] It is a crucial therapeutic agent in the management of mycobacterial infections, most notably for the prevention of disseminated Mycobacterium avium complex (MAC) disease in patients with advanced HIV infection. Rifabutin is also utilized in the treatment of tuberculosis.^[1] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby halting the transcription process essential for bacterial survival.^{[2][3]} This guide provides a comprehensive overview of the chemical properties, hazards, experimental protocols, and mechanism of action of Rifabutin for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Rifabutin is a violet-red crystalline powder. It is a structurally complex molecule with a high molecular weight. Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	72559-06-9	[1]
Molecular Formula	C ₄₆ H ₆₂ N ₄ O ₁₁	
Molecular Weight	847.00 g/mol	[1]
Appearance	Violet-red crystalline powder	
Solubility	Soluble in methanol and chloroform. Slightly soluble in ethanol. Practically insoluble in water.	[4]
Storage Temperature	−20°C	[1]
Storage Conditions	Protect from light	[1]

Hazards and Safety Information

Rifabutin requires careful handling in a laboratory setting. The primary hazards are related to its potent biological activity and potential for adverse health effects with exposure.

Hazard Type	Description	Reference(s)
Adverse Effects	Common side effects include abdominal pain, nausea, rash, headache, and low blood neutrophil levels. More severe side effects can include muscle pains and uveitis.	[1]
Drug Interactions	Rifabutin is a moderate inducer of cytochrome P450 3A (CYP3A) enzymes, which can affect the metabolism of other drugs.	[5]
Handling Precautions	Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling Rifabutin. Work should be conducted in a well-ventilated area.	
Disposal	Dispose of in accordance with local, state, and federal regulations for pharmaceutical waste.	

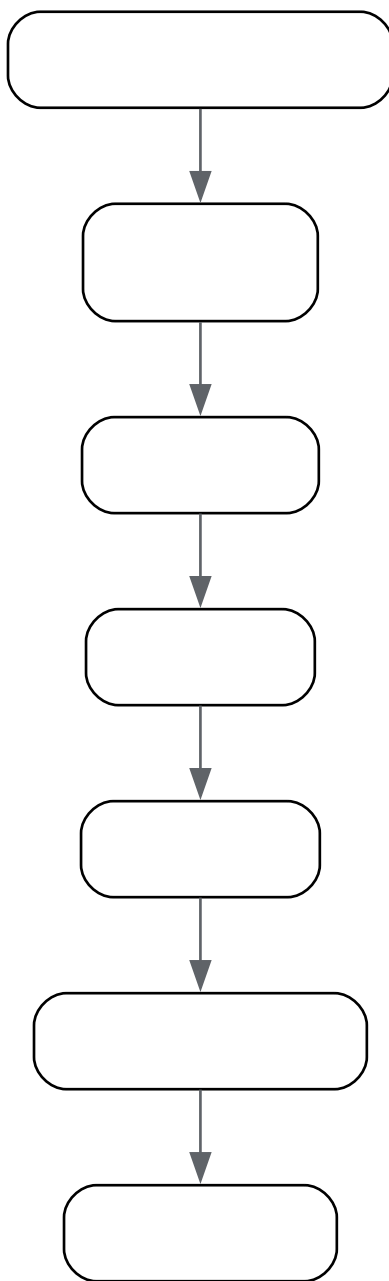
Experimental Protocols

Synthesis of Rifabutin

The synthesis of Rifabutin is a multi-step process that typically starts from Rifamycin S. While detailed proprietary industrial synthesis protocols are not publicly available, the general approach involves the chemical modification of the Rifamycin core structure. A key step in the synthesis of related compounds involves the reaction of a Rifamycin intermediate with appropriate reagents to introduce the spiropiperidyl group characteristic of Rifabutin. For instance, a patented method for a derivative involves reacting Rifabutin with acetyl chloride in

the presence of triethylamine in a solvent like tetrahydrofuran at 0°C.[6] The reaction is stirred until completion, followed by extraction and purification using column chromatography.[6]

Logical Workflow for a Potential Synthetic Step:



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Caption: A generalized workflow for a synthetic step in the preparation of a Rifabutin derivative.

Determination of Minimum Inhibitory Concentration (MIC)

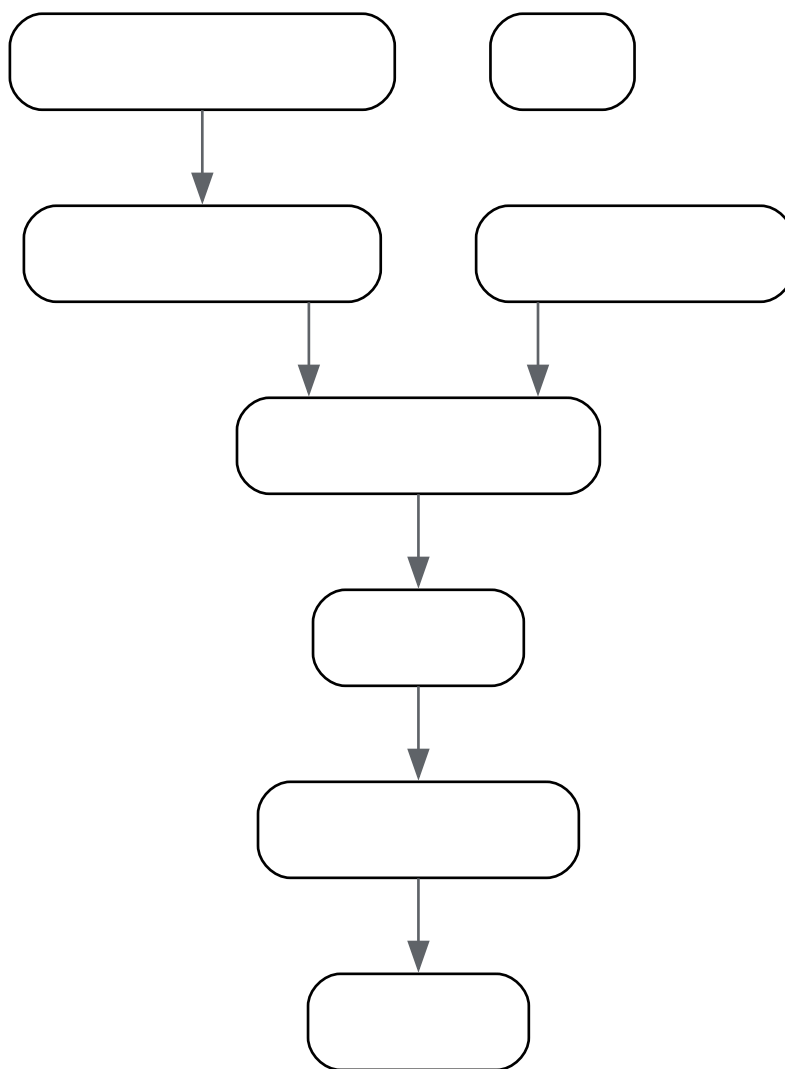
The MIC is a fundamental measure of an antibiotic's activity. The broth microdilution method is a standard procedure for determining the MIC of Rifabutin against mycobacterial species.

Protocol for Broth Microdilution MIC Assay:

- Preparation of Bacterial Inoculum:
 - Culture the Mycobacterium strain on an appropriate solid medium (e.g., Löwenstein-Jensen medium).
 - Prepare a bacterial suspension in a suitable broth (e.g., Middlebrook 7H9 broth with supplements) and adjust the turbidity to a 0.5 McFarland standard.^[7]
 - Further dilute the suspension to achieve the desired final inoculum concentration in the microtiter plate.^[7]
- Preparation of Antibiotic Dilutions:
 - Prepare a stock solution of Rifabutin in a suitable solvent (e.g., DMSO).
 - Perform serial twofold dilutions of the Rifabutin stock solution in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 16 µg/mL to ≤0.25 µg/mL).^[8]
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well of the microtiter plate containing the Rifabutin dilutions.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
 - Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for the required duration (which can be several days to weeks for slow-growing mycobacteria).
- Determination of MIC:

- The MIC is defined as the lowest concentration of Rifabutin that completely inhibits visible growth of the bacteria.[9] Growth can be assessed visually or using a plate reader.[9]

Experimental Workflow for MIC Determination:



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Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of Rifabutin.

High-Performance Liquid Chromatography (HPLC) Assay for Rifabutin

HPLC is used to determine the concentration of Rifabutin in various matrices, such as plasma or bulk drug formulations.

Representative HPLC Protocol:

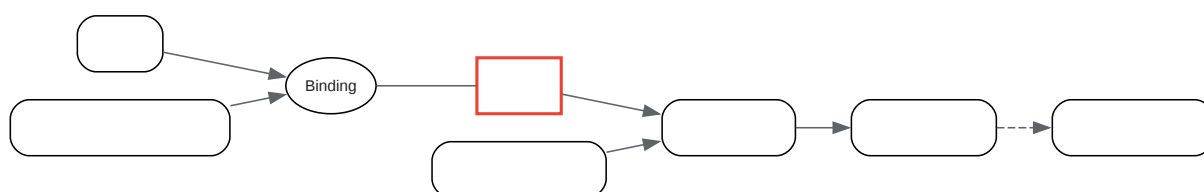
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A reversed-phase C8 or C18 column (e.g., Phenomenex C-8 Luna, 250 × 4.6 mm, 5 µm).^[3]
- Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v) or methanol, acetonitrile, and ammonium acetate buffer (e.g., 50:45:05 v/v/v).^{[3][10]}
- Flow Rate: 1.0 mL/min.^{[3][10]}
- Detection: UV detection at a wavelength of 240 nm or 278 nm.^{[3][10]}
- Sample Preparation:
 - Accurately weigh and dissolve the Rifabutin standard or sample in a suitable diluent to a known concentration.
 - For plasma samples, a protein precipitation step with acidified acetonitrile is typically required.^[2]
- Analysis: Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions into the HPLC system. The retention time for Rifabutin is then used for identification, and the peak area is used for quantification against a standard curve.

Mechanism of Action

The primary mechanism of action of Rifabutin is the inhibition of bacterial DNA-dependent RNA polymerase.^{[2][3]} This enzyme is responsible for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, Rifabutin sterically blocks the path of the elongating RNA molecule, thus preventing the synthesis of RNA chains beyond a length of 2-3 nucleotides.^[3] This leads to a cessation of protein synthesis and ultimately results in bacterial cell death.^[3] An important feature of

Rifabutin is its selective toxicity; it has a much lower affinity for mammalian RNA polymerases, which accounts for its therapeutic utility.[2]

Signaling Pathway of Rifabutin's Mechanism of Action:



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Caption: Rifabutin inhibits bacterial growth by binding to RNA polymerase and blocking RNA elongation.

Conclusion

Rifabutin remains a cornerstone in the management of specific mycobacterial infections, particularly in the context of HIV co-infection. Its well-defined mechanism of action, targeting a key bacterial enzyme, provides a clear rationale for its therapeutic efficacy. This guide has provided an overview of its chemical properties, safety considerations, and key experimental methodologies relevant to its study and application in a research and development setting. A thorough understanding of these aspects is essential for the continued effective use of this important antibiotic and for the development of new antimycobacterial agents.

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